Product packaging for Lorazepam-13C2-d4(Cat. No.:)

Lorazepam-13C2-d4

Cat. No.: B1164219
M. Wt: 327.2
InChI Key: DIWRORZWFLOCLC-FCIHXEGWSA-N
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Description

The Role of Lorazepam-13C2-d4 within Isotopic Tracing Paradigms

This compound is a specifically designed, isotopically labeled version of the benzodiazepine (B76468) drug, lorazepam. caymanchem.com In this compound, two carbon atoms are replaced with the heavier carbon-13 isotope, and four hydrogen atoms are replaced with deuterium (B1214612). caymanchem.com This dual-labeling strategy provides a distinct mass signature that makes it an ideal internal standard for quantitative analysis using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comlabchem.com.mylabchem.com.my

The primary application of this compound is in research and forensic toxicology. caymanchem.com When analyzing biological samples for the presence of lorazepam, a known amount of this compound is added to the sample. Because it behaves chemically identically to the unlabeled lorazepam during sample preparation and analysis, any variations in the analytical process will affect both compounds equally. researchgate.net By comparing the signal of the unlabeled lorazepam to the known concentration of the labeled internal standard, researchers can accurately quantify the amount of lorazepam in the original sample. caymanchem.comlabchem.com.my This is crucial for a variety of applications, from clinical monitoring to forensic investigations.

Furthermore, the use of labeled compounds like this compound is essential for studying the metabolism of lorazepam. Lorazepam is metabolized in the liver, primarily through conjugation to glucuronic acid, forming an inactive metabolite, lorazepam glucuronide, which is then excreted. t3db.cadrugbank.comnih.gov By tracing the labeled atoms, researchers can elucidate metabolic pathways and identify metabolites with high confidence. symeres.com For instance, a labeled metabolite, Lorazepam 2-O-β-D-Glucuronide-D4, 13C2, has been identified, which is a metabolite of lorazepam. impurity.comcymitquimica.com

The synthesis of such labeled compounds can be achieved through various methods, including the use of isotope-containing precursors in a multi-step chemical synthesis. symeres.comgoogleapis.com The availability of high-purity this compound, often exceeding 98%, ensures its reliability as an analytical reference material. caymanchem.comcaymanchem.com

Physicochemical Properties of Lorazepam and its Labeled Analog

PropertyLorazepam (Unlabeled)This compound
Molecular Formula C₁₅H₁₀Cl₂N₂O₂ nih.govnist.govC₁₃[¹³C]₂H₆D₄Cl₂N₂O₂ caymanchem.comcaymanchem.com
Molecular Weight ~321.16 g/mol drugbank.comnih.gov~327.2 g/mol caymanchem.comcaymanchem.com
CAS Number 846-49-1 nist.gov2747915-04-2 caymanchem.com
Appearance White powder t3db.caSolid caymanchem.com
Melting Point 192-194°C t3db.caUndetermined caymanchem.com
Solubility in Water 80 mg/L t3db.caNot determined caymanchem.com
LogP 2.39 t3db.caNot determined

Interactive Data Table: Key Identifiers

Properties

Molecular Formula

C13[13C]2H6D4Cl2N2O2

Molecular Weight

327.2

InChI

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D,14+1,15+1

InChI Key

DIWRORZWFLOCLC-FCIHXEGWSA-N

SMILES

ClC1=C([2H])C([2H])=C([2H])C([2H])=C1C(C(C=C(Cl)C=C2)=C2N3)=N[13CH](O)[13C]3=O

Synonyms

7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2

Origin of Product

United States

Synthetic and Characterization Methodologies for Lorazepam 13c2 D4

Isotopic Synthesis Strategies for Complex Organic Molecules

Isotopic synthesis involves incorporating atoms with a different number of neutrons than the most common isotope into a molecule. For complex organic molecules, this often requires multi-step synthetic routes starting from isotopically enriched precursors or employing reactions that facilitate isotopic exchange at specific positions. thieme-connect.desymeres.com Strategies can involve introducing the isotopes early in the synthesis using labeled building blocks or at later stages through isotopic exchange reactions. acs.orgnih.govx-chemrx.com

Specific Isotopic Incorporation Techniques for Lorazepam Analogs

The synthesis of isotopically labeled benzodiazepines, including lorazepam analogs, has been explored for various research purposes. One approach involves modifying established synthetic protocols for the unlabeled compound to incorporate the desired isotopes. For instance, the synthesis of double isotope labeled lorazepam has been carried out using modifications of existing protocols. googleapis.com General techniques for introducing deuterium (B1214612) and carbon-13 into organic molecules can be applied. Deuterium can be introduced through reactions utilizing deuterated solvents (e.g., D2O) or deuterated reagents, often facilitated by catalysts. acs.orgresearchgate.netresearchgate.net Carbon-13 labeling typically involves the use of precursors enriched with carbon-13 at specific positions, which are then carried through the synthetic sequence. x-chemrx.comnih.govresearchgate.net

Considerations for Deuterium and Carbon-13 Labeling Site Selection

The selection of labeling sites for deuterium and carbon-13 is crucial for the intended application of the isotopically labeled compound. For analytical internal standards, labels are typically placed at positions that are metabolically stable to minimize potential back-exchange of isotopes in biological systems and to ensure the labeled standard behaves similarly to the unlabeled analyte during analysis. researchgate.netspectroscopyonline.com The positions of the deuterium and carbon-13 labels in Lorazepam-13C2-d4 are specifically chosen to provide a clear mass difference from unlabeled lorazepam while maintaining similar chromatographic and ionization properties. The formal name indicates deuterium labeling on the 2-chlorophenyl ring and carbon-13 labeling at the 2 and 3 positions of the benzodiazepine (B76468) ring system. caymanchem.comcaymanchem.com

Spectroscopic and Chromatographic Methodologies for Isotopic Purity and Enrichment Assessment

After synthesis, rigorous characterization is essential to confirm the structure, verify the positions of isotopic labels, and assess the isotopic and chemical purity of the labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Location

NMR spectroscopy is a powerful technique for determining the structure of organic molecules and confirming the location of isotopic labels. wikipedia.orgfiveable.me Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are routinely used. In the case of this compound, ¹H NMR can show the absence or significant reduction of signals at the deuterated positions compared to unlabeled lorazepam. ¹³C NMR is particularly useful for confirming the incorporation of carbon-13, as the signals for the enriched carbons will be significantly enhanced compared to their natural abundance levels and may show characteristic coupling patterns. researchgate.netnih.gov Novel NMR methods have been developed for determining position-specific carbon isotope ratios even in complex molecules containing impurities. acs.orgnih.gov

Mass Spectrometry Techniques for Isotopic Abundance and Purity Verification

Mass spectrometry (MS) is indispensable for verifying the molecular weight of the labeled compound and assessing its isotopic abundance and purity. libretexts.orgkhanacademy.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. caymanchem.com The mass spectrum of this compound will show a characteristic molecular ion peak shifted by the mass of the incorporated deuterium and carbon-13 atoms compared to unlabeled lorazepam. The relative intensities of isotopic peaks (isotopologues) in the mass spectrum can be used to calculate the isotopic enrichment level. spectroscopyonline.comresearchgate.net High-resolution MS can provide more precise mass measurements, aiding in the confirmation of elemental composition and the differentiation of the labeled compound from potential impurities with similar nominal masses. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the chemical purity of this compound and ensuring it is free from significant chemical impurities or synthetic byproducts. moravek.comtorontech.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. mtoz-biolabs.com The retention time of this compound in a specific HPLC method should be very similar, if not identical, to that of unlabeled lorazepam due to their closely related physicochemical properties, which is a key advantage when used as an internal standard. researchgate.net Chromatographic purity is typically determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. torontech.comroyed.in Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for simultaneously assessing chromatographic purity and verifying the mass of eluting components, allowing for the identification of impurities. mtoz-biolabs.comsepscience.com

Stability and Degradation Assessment Methodologies for Labeled Reference Standards

Ensuring the stability of labeled reference standards like this compound is critical for their reliable use in quantitative analysis pharmuni.combiopharmaconsultinggroup.com. Stability testing protocols are designed to determine the shelf life and appropriate storage conditions for these materials biopharmaconsultinggroup.com. These protocols typically involve storing aliquots of the standard under various conditions, such as different temperatures, and testing them at defined time intervals to monitor their potency and detect any degradation pharmuni.combiopharmaconsultinggroup.com.

Real-time stability testing is a standard practice, often performed at the time of manufacture and at regular intervals (e.g., 3, 6, 9, 12, 18, and 24 months, followed by annual testing) nih.gov. Validated analytical methods that are sufficiently sensitive to detect potential degradation products or changes in the standard's concentration over time are essential for these assessments biopharmaconsultinggroup.com.

Assessment methodologies include comparing stability test results to control limits and performing trend analysis using statistical methods like regression analysis to predict changes in potency over storage time nih.gov. Monitoring impurity levels with high accuracy is also a key part of stability assessment pharmuni.com.

Stable isotope-labeled internal standards play a vital role in compensating for potential analyte loss or degradation that may occur during sample preparation and analysis of biological samples isolife.nlmusechem.com. By behaving similarly to the unlabeled analyte, the labeled standard can account for variations in extraction efficiency or matrix effects, thereby improving the accuracy and precision of quantitative measurements isolife.nlmusechem.com.

While specific degradation pathways for this compound are not detailed in the provided sources, the general principles of assessing the stability of labeled reference standards involve rigorous analytical testing over time under controlled storage conditions to ensure they maintain their certified properties for accurate quantification. The reported stability for this compound varies depending on the specific product item, with some indicating a stability of ≥4 years and others ≥2 years caymanchem.comcaymanchem.com.

Advanced Bioanalytical Applications of Lorazepam 13c2 D4

Development of Quantitative Analytical Procedures using Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically enriched standard to a sample nih.gov. For the quantification of lorazepam, Lorazepam-13C2-d4 serves as this internal standard. In IDMS, the ratio of the native analyte to the labeled internal standard is measured by mass spectrometry. Since the labeled standard behaves almost identically to the analyte throughout the sample preparation and analysis process, this ratio remains constant, allowing for precise quantification even if there are losses during sample handling or variations in instrument response chromatographyonline.comwuxiapptec.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is a prevalent technique for the quantitative analysis of drugs and metabolites in biological matrices due to its sensitivity and selectivity researchgate.netresearchgate.net. The development of an LC-MS/MS method for lorazepam quantification typically involves the use of this compound as an internal standard. This involves optimizing chromatographic conditions (e.g., column chemistry, mobile phase composition, flow rate) to achieve adequate separation of lorazepam from matrix components and potential interferences, while ensuring the co-elution of lorazepam and this compound researchgate.netresearchgate.net. Tandem mass spectrometry (MS/MS) is then used to select specific precursor ions for both lorazepam and its labeled analog and monitor their characteristic fragment ions, providing high specificity for detection and quantification lcms.czscience.gov. The use of this compound helps to compensate for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer wuxiapptec.com.

Published LC-MS/MS methods for lorazepam quantification in biological samples like plasma and urine have been developed and validated, demonstrating good linearity, accuracy, and precision researchgate.netnih.govnih.gov. For instance, one method utilized protein precipitation with acetonitrile (B52724) and an LC-MS/MS system with a C18 column, achieving linearity over a specific concentration range and acceptable intra- and inter-assay precision and accuracy researchgate.net. Another LC-MS/MS assay for quantifying total and unbound lorazepam in human plasma employed Lorazepam-d4 (another labeled analog) as an internal standard and demonstrated good precision and accuracy throughout the calibration range nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS can also be utilized for the analysis of lorazepam, particularly after appropriate derivatization to make the compound sufficiently volatile and thermally stable for gas chromatography caymanchem.com. Similar to LC-MS/MS, this compound serves as a crucial internal standard in GC-MS methods for lorazepam quantification. The labeled standard is added to the sample, and the mixture undergoes extraction, derivatization (if necessary), and injection into the GC system umich.edu. The separated analytes are then detected and quantified by the mass spectrometer. The use of this compound in GC-MS helps to account for variations in injection volume, chromatographic variability, and detector response, leading to more accurate and reliable quantitative results chromatographyonline.comckisotopes.com. GC-MS applications using stable isotope-labeled standards are common in forensic and research settings for the analysis of various compounds caymanchem.comcerilliant.com.

Internal Standard Functionality in Complex Biological Matrices

Complex biological matrices such as plasma, urine, and tissue homogenates contain numerous endogenous compounds that can interfere with the ionization and detection of analytes in mass spectrometry, a phenomenon known as matrix effects researchgate.netresearchgate.netchromatographyonline.com. The use of a stable isotope-labeled internal standard like this compound is a primary strategy to mitigate these effects wuxiapptec.comresearchgate.net.

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects can lead to either suppression or enhancement of the analyte signal, impacting the accuracy of quantification researchgate.netchromatographyonline.com. Since this compound is chemically almost identical to lorazepam, it experiences similar matrix effects during the ionization process researchgate.netresearchgate.netckisotopes.com. By monitoring the ratio of the analyte response to the internal standard response, the method inherently compensates for the variability in ionization efficiency caused by the matrix wuxiapptec.com. If ion suppression occurs, both the analyte and the labeled internal standard signals will be suppressed proportionally. Similarly, if ion enhancement occurs, both signals will be enhanced proportionally. The ratio, therefore, remains relatively constant, allowing for accurate quantification despite the presence of matrix components wuxiapptec.comresearchgate.netresearchgate.net. Studies have shown that stable isotope-labeled internal standards, particularly those labeled with 13C, can effectively compensate for ion suppression effects researchgate.net.

Compensation for Sample Preparation and Instrument Variability

Bioanalytical procedures often involve multiple steps, including sample collection, storage, extraction, and chromatographic separation chromatographyonline.com. Each of these steps can introduce variability and potential loss of the analyte chromatographyonline.comwuxiapptec.com. Adding the internal standard at an early stage of sample preparation allows it to undergo the same processes as the analyte chromatographyonline.com. Any variations in recovery during extraction, inconsistencies in injection volume, or fluctuations in instrument response will affect both the analyte and the internal standard proportionally chromatographyonline.comwuxiapptec.com. By calculating the ratio of the analyte signal to the internal standard signal, these variabilities are effectively normalized, leading to improved precision and accuracy of the quantitative method chromatographyonline.comwuxiapptec.com. The use of this compound ensures that these pre-analytical and instrumental variations are accounted for, contributing to the robustness of the analytical method.

Mechanistic Research Applications of Lorazepam 13c2 D4 in Pharmacokinetic and Metabolism Studies

Elucidation of Drug Absorption and Distribution Mechanisms

Understanding how a drug is absorbed into the bloodstream and subsequently distributed to various tissues and organs is fundamental to characterizing its pharmacokinetic profile. Stable isotope-labeled compounds facilitate detailed investigations into these processes.

Lorazepam-13C2-d4 can be employed in in vitro or in situ models designed to mimic biological barriers, such as cell monolayers (e.g., Caco-2 cells for intestinal permeability) or excised tissue segments. By introducing the labeled compound to one side of the barrier and monitoring its appearance on the other side using highly sensitive mass spectrometry techniques like LC-MS/MS, researchers can quantify the rate and extent of permeability. The distinct mass signature of this compound allows for its specific measurement even in complex biological matrices, enabling the study of transport mechanisms across membranes and the identification of potential influx or efflux transporters that may influence the drug's absorption acs.orgnih.gov.

Investigating the distribution of a drug to specific organs and tissues provides crucial information about its potential sites of action, accumulation, or metabolism. Studies involving the administration of this compound to animal models allow for the precise tracking of the compound's distribution over time. Following administration, tissue samples can be collected at predetermined intervals. The labeled lorazepam and any labeled metabolites present in tissue homogenates can then be extracted and quantified using mass spectrometry tandfonline.complos.org. This approach enables researchers to determine tissue-to-plasma concentration ratios and understand the rate and extent to which the drug distributes into various organs nih.govtandfonline.com. While quantitative whole-body autoradiography (QWBA) is traditionally used with radioisotopes, advancements in mass spectrometry imaging (MSI) are exploring the use of stable isotopes to visualize spatial distribution within tissues researchgate.net.

Application of Labeled Tracers in Permeability and Transport Studies

Methodological Approaches for Investigating Drug Elimination Pathways

Characterizing how a drug and its metabolites are eliminated from the body is a critical aspect of pharmacokinetic assessment. Stable isotope tracing provides a powerful method for delineating these elimination routes.

By administering this compound and collecting excreta (urine, feces, and potentially bile) over a defined period, researchers can quantify the amount of the administered dose recovered in each matrix scitechnol.com. The stable isotope label ensures that the measured compounds are derived from the administered dose, allowing for accurate mass balance studies researchgate.net. Analysis of these samples by mass spectrometry can determine the proportion of the dose eliminated as the parent drug or various metabolites via renal (urine) or fecal/biliary routes scitechnol.comresearchgate.net. Studies using ¹⁴C-labeled lorazepam have shown that the majority of the administered radioactivity is recovered in urine, primarily as lorazepam glucuronide, with a smaller percentage recovered in feces researchgate.netfda.govnih.gov. While these studies used a different isotope, the principle of tracing the labeled compound through excretion remains the same for this compound, providing a non-radioactive alternative for such investigations researchgate.netscitechnol.com.

Insights into Drug Metabolic Pathways and Enzyme Kinetics

Metabolism is a primary determinant of a drug's duration and intensity of action. Stable isotope labeling is particularly powerful for identifying metabolites and understanding the enzymes involved in their formation.

Administering this compound is a highly effective strategy for metabolite profiling and identification. When the labeled parent drug is metabolized, the stable isotopes are retained in the resulting metabolites. Using mass spectrometry, researchers can search for compounds with a characteristic mass shift corresponding to the incorporated ¹³C₂ and d₄ labels compared to the unlabeled parent drug mdpi.comnih.govnih.gov. This "isotope cluster signature" simplifies the identification of drug-related peaks in complex biological samples, differentiating metabolites from endogenous compounds nih.govnih.gov.

Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely used for this purpose. By analyzing the fragmentation patterns of the labeled metabolites, researchers can gain structural information and propose the metabolic transformations that have occurred mdpi.comnih.govresearchgate.net. This allows for the identification of both Phase I (e.g., hydroxylation, oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolites researchgate.net. Lorazepam is known to be extensively metabolized to its glucuronide conjugate researchgate.netfda.govnih.govmedsafe.govt.nznih.gov. Studies using labeled lorazepam can confirm this primary metabolic pathway and help identify and characterize minor metabolites, such as hydroxylorazepam isomers or quinazoline (B50416) derivatives, which might be present at lower concentrations researchgate.netnih.gov.

Furthermore, stable isotope-labeled substrates like this compound can be used in in vitro systems, such as liver microsomes or hepatocytes, to study the kinetics of specific metabolic enzymes involved in lorazepam's biotransformation, such as UDP-glucuronosyltransferases (UGTs) researchgate.netfda.govmedsafe.govt.nz. By incubating the labeled substrate with these enzyme systems and measuring the rate of formation of the labeled metabolite over time, researchers can determine enzyme kinetic parameters (e.g., Km, Vmax) symeres.com.

The use of stable isotope tracing in conjunction with advanced mass spectrometry techniques, including high-resolution mass spectrometry, significantly enhances the ability to comprehensively identify drug metabolites and understand the intricate metabolic pathways involved mdpi.comnih.govfrontiersin.org. This is particularly valuable for detecting unexpected or low-abundance metabolites mdpi.com.

Table 1: Applications of this compound in Mechanistic PK and Metabolism Studies

Research AreaApplication of this compoundKey MethodologiesInsights Gained
Absorption Tracing permeability across biological membranesIn vitro cell models (e.g., Caco-2) + LC-MS/MSRate and extent of permeability, potential transporters involved. acs.orgnih.gov
Distribution Tracking distribution to organs and tissues in vivoAnimal models, tissue collection, LC-MS/MS analysisTissue-specific concentrations, distribution patterns over time. nih.govtandfonline.com
Elimination Characterizing excretion routes (urine, feces, bile)Collection of excreta, LC-MS/MS analysisProportion of dose eliminated via different routes (renal, fecal/biliary). scitechnol.comresearchgate.net
Metabolism Identifying and profiling metabolitesIn vitro/in vivo samples, LC-MS/MS, HRMSStructure elucidation of metabolites, identification of metabolic pathways. mdpi.comnih.govresearchgate.net
Enzyme Kinetics Studying the kinetics of metabolic enzymes (e.g., UGTs)In vitro systems (microsomes, hepatocytes) + LC-MS/MSDetermination of enzyme kinetic parameters (Km, Vmax). symeres.com

The application of this compound in these mechanistic studies provides a robust and reliable approach to understand the complex journey of lorazepam within a biological system, contributing significantly to the broader field of drug development and pharmacology acs.orgmusechem.comiris-biotech.de.

In Vitro and In Situ Metabolic Stability Assessment Techniques

In vitro and in situ metabolic stability studies are fundamental components of drug discovery and development, designed to evaluate how a compound is likely to be metabolized by enzymes, primarily in the liver. Common biological systems used include liver microsomes, hepatocytes, and tissue slices. These systems contain the necessary enzymatic machinery, particularly cytochrome P450 (CYP) enzymes and conjugating enzymes like UDP-glucuronosyltransferases (UGTs), which are responsible for the biotransformation of many drugs, including benzodiazepines like lorazepam. mims.com

The accurate quantification of the parent compound remaining after incubation with these biological systems over various time points is crucial for determining the rate and extent of metabolism. This is where this compound plays a vital role. As an internal standard, this compound is added to the biological samples (e.g., microsomal incubations, hepatocyte cultures) at a known concentration before sample processing and analysis, typically by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.comcaymanchem.com

The use of an isotopically labeled internal standard like this compound offers significant advantages in these quantitative analyses. It behaves chemically and physically very similarly to the unlabeled analyte (lorazepam) throughout sample preparation steps, such as extraction, purification, and chromatographic separation. However, due to the mass difference introduced by the isotopes, it is easily distinguishable from the unlabeled compound by the mass spectrometer. By monitoring the ratio of the peak area of the unlabeled lorazepam to that of the internal standard (this compound), researchers can accurately quantify the amount of parent drug remaining, even in the presence of matrix effects or variations in sample recovery and instrument response. caymanchem.comcaymanchem.com

While this compound is a critical tool for quantifying lorazepam in metabolic stability assays, specific detailed research findings or data tables demonstrating the metabolic stability of this compound itself within these in vitro or in situ systems were not found in the consulted literature. Its primary function is to serve as a reliable reference for the quantification of the unlabeled drug or its metabolites. The metabolic fate of the parent compound, lorazepam, is known to involve conjugation, primarily glucuronidation, in the liver to form lorazepam glucuronide. mims.com Studies investigating the metabolic stability of lorazepam would therefore utilize this compound to accurately measure the depletion of the parent lorazepam over time in the presence of metabolic enzymes.

The data generated from such studies, enabled by the accurate quantification facilitated by this compound, can include:

Half-life (t1/2): The time required for half of the parent compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the enzyme's catalytic efficiency towards the substrate, independent of factors like protein binding and blood flow.

Formation of Metabolites: While this compound is used to quantify the parent, similar labeled standards or techniques would be employed to quantify labeled metabolites if studying the metabolism of the labeled compound itself or to track metabolite formation from the unlabeled parent.

Metrology and Quality Assurance for Lorazepam 13c2 D4 Reference Materials

Certification and Traceability of Stable Isotope Labeled Certified Reference Materials (CRMs)

Certification of stable isotope labeled reference materials like Lorazepam-13C2-d4 involves demonstrating that the material has undergone metrologically valid procedures to determine its property values and associated uncertainties caymanchem.com. Certified Reference Materials (CRMs) are produced under stringent quality management systems, typically in accordance with international standards such as ISO 17034 caymanchem.comreagecon.comansi.orgaroscientific.comukas.com. ISO 17034 specifies the general requirements for the competence and consistent operation of reference material producers, covering aspects from production planning and raw material characterization to the assignment of certified values, assessment of uncertainty, and documentation reagecon.comansi.orgaroscientific.com.

Metrological traceability is a key aspect of CRM certification. It ensures that the certified value of the reference material can be related to a stated reference, such as the International System of Units (SI), through an unbroken chain of calibrations, each contributing to the measurement uncertainty reagecon.comeuropa.eunist.gov. For stable isotope labeled CRMs, traceability is often established through gravimetric preparation using well-characterized starting materials, with purity and concentration confirmed by techniques like LC-MS or qNMR against SI-traceable standards sigmaaldrich.cn. The certificate of analysis for a CRM provides the certified property values, their associated uncertainties, and a statement of metrological traceability caymanchem.comromerlabs.com.

Impurity Profiling and Quantification in Labeled Batches

Impurity profiling and quantification are critical steps in the quality control of this compound reference materials. This process aims to identify and quantify any chemical impurities or unwanted isotopic variants that could affect the material's performance as an internal standard venkatasailifesciences.com. Given that stable isotope labeled compounds have nearly identical chemical properties to their unlabeled counterparts, traditional chromatographic techniques alone may not fully resolve isotopic impurities researchgate.net.

Mass spectrometry-based techniques, such as LC-MS and GC-MS, are essential for impurity profiling of labeled compounds caymanchem.comcaymanchem.comszabo-scandic.com. High-resolution mass spectrometry can be used to confirm the identity of different isotopologues and assess isotopic enrichment sigmaaldrich.cn. Impurity standards, including both pharmacopeial and non-pharmacopeial impurities, metabolites, and related substances, are used for identification and quantification venkatasailifesciences.comsigmaaldrich.com. Rigorous characterization, often involving detailed analytical data provided in a Certificate of Analysis, is necessary to ensure the purity and regulatory compliance of labeled reference standards venkatasailifesciences.com.

Inter-laboratory Harmonization and Proficiency Testing Methodologies

For stable isotope analysis, inter-laboratory comparisons and proficiency tests help harmonize measurements and validate isotopic methods forensic-isotopes.orgimeko.org. These exercises are often organized by accredited providers in accordance with standards like ISO 17043, which sets out the general requirements for proficiency testing providers forensic-isotopes.org. Participation in such programs is often an accreditation requirement for testing laboratories (ISO/IEC 17025) and demonstrates their competence in performing specific analyses using reference materials romerlabs.comukas.comimeko.org. Proficiency testing provides valuable information on inter-laboratory reproducibility and helps identify areas where analytical methods or laboratory performance may need improvement forensic-isotopes.orgimeko.org.

Q & A

(Basic) What analytical methods are most effective for detecting and quantifying Lorazepam-<sup>13</sup>C2-d4 in biological matrices, and how can reproducibility be ensured?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for isotopically labeled compounds. Key considerations include:

  • Column Selection : Use reversed-phase C18 columns to separate Lorazepam-<sup>13</sup>C2-d4 from endogenous metabolites.
  • Ionization Parameters : Optimize electrospray ionization (ESI) in positive mode for precursor/product ion transitions (e.g., m/z 321→275 for the labeled compound).
  • Calibration Curves : Prepare matrix-matched standards to account for ion suppression/enhancement .
  • Reproducibility : Document instrument parameters (e.g., dwell time, collision energy) and validate inter-day precision (<15% CV) following guidelines for detailed method reporting .

(Basic) What are the critical steps in synthesizing Lorazepam-<sup>13</sup>C2-d4 with high isotopic purity, and how is purity validated?

Methodological Answer:
Synthesis typically involves:

  • Isotopic Precursors : Use <sup>13</sup>C-labeled benzophenone and deuterated reagents (e.g., D2O) during ring closure.
  • Purification : Employ preparative HPLC with UV detection (λ=230 nm) to isolate the target compound.
  • Validation :
    • Mass Spectrometry : Confirm molecular ion clusters (e.g., M+2 and M+4 peaks) to verify <sup>13</sup>C2 and d4 incorporation.
    • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for deuterium-induced splitting and isotopic shifts .

(Basic) How should researchers assess the stability of Lorazepam-<sup>13</sup>C2-d4 under varying storage and experimental conditions?

Methodological Answer:
Design accelerated stability studies:

  • Temperature/Humidity : Store aliquots at -80°C, 4°C, and 25°C with 60% relative humidity.
  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours.
  • Analytical Endpoints : Quantify degradation products (e.g., lorazepam-glucuronide) via LC-MS/MS and calculate % recovery. Use ANOVA to compare degradation rates across conditions .

(Advanced) How can contradictions in pharmacokinetic (PK) data for Lorazepam-<sup>13</sup>C2-d4 be systematically resolved?

Methodological Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses:

  • Data Triangulation : Compare LC-MS/MS results with alternative techniques (e.g., immunoassays) to rule out cross-reactivity.
  • Population PK Modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to identify covariates (e.g., hepatic impairment) causing variability.
  • Contradiction Analysis : Apply Zabezhailo’s framework for empirical contradiction by testing falsifiability of PK parameters (e.g., clearance vs. half-life discrepancies) .

(Advanced) What experimental designs are optimal for studying isotopic effects on Lorazepam-<sup>13</sup>C2-d4 metabolism in vitro?

Methodological Answer:

  • Hepatocyte Incubations : Use cryopreserved human hepatocytes to compare metabolic rates between labeled and unlabeled lorazepam.
  • Isotope Ratio Monitoring : Deploy high-resolution MS to track <sup>13</sup>C incorporation into metabolites (e.g., lorazepam-glucuronide).
  • Kinetic Isotope Effects (KIE) : Calculate KIE for CYP3A4-mediated oxidation using kH/kDk_H/k_D ratios from Michaelis-Menten plots .

(Advanced) How should ethical and regulatory challenges in human studies involving Lorazepam-<sup>13</sup>C2-d4 be addressed?

Methodological Answer:

  • Ethical Review : Submit protocols to institutional review boards (IRBs) with risk assessments for deuterium-related toxicity.
  • Data Protection : Implement pseudonymization for participant data and provide GDPR-compliant training to staff .
  • Informed Consent : Disclose potential isotopic tracer effects (e.g., prolonged detection in bodily fluids) .

(Advanced) Which statistical approaches best handle variability in Lorazepam-<sup>13</sup>C2-d4 bioanalytical data?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish analytical noise from biological variability.
  • Bayesian Hierarchical Models : Estimate posterior distributions for PK parameters (e.g., Vd) when sample sizes are limited.
  • Outlier Detection : Use Grubbs’ test or Tukey’s fences to identify and exclude non-physiological concentrations .

(Advanced) How can researchers integrate data from multiple analytical platforms (e.g., LC-MS, NMR) for comprehensive characterization?

Methodological Answer:

  • Data Fusion : Use orthogonal partial least squares (OPLS) to correlate LC-MS metabolite profiles with NMR structural data.
  • Cross-Validation : Compare fragmentation patterns (MS/MS) with <sup>1</sup>H-NMR coupling constants to confirm deuterium placement.
  • Supplementary Materials : Archive raw spectra and processed data in FAIR-compliant repositories for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.